Oxan-4-yl carbonochloridate Oxan-4-yl carbonochloridate
Brand Name: Vulcanchem
CAS No.: 89641-80-5
VCID: VC2273434
InChI: InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
SMILES: C1COCCC1OC(=O)Cl
Molecular Formula: C6H9ClO3
Molecular Weight: 164.59 g/mol

Oxan-4-yl carbonochloridate

CAS No.: 89641-80-5

Cat. No.: VC2273434

Molecular Formula: C6H9ClO3

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Oxan-4-yl carbonochloridate - 89641-80-5

Specification

CAS No. 89641-80-5
Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
IUPAC Name oxan-4-yl carbonochloridate
Standard InChI InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
Standard InChI Key LXPXWKCKQMBYBS-UHFFFAOYSA-N
SMILES C1COCCC1OC(=O)Cl
Canonical SMILES C1COCCC1OC(=O)Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

Oxan-4-yl carbonochloridate belongs to the class of organic chloroformates characterized by the presence of a carbonochloridate (-OC(O)Cl) functional group. The compound can be identified by several names in chemical literature, with its IUPAC name being oxan-4-yl carbonochloridate . Alternative names include tetrahydro-2H-pyran-4-yl carbonochloridate and 4-tetrahydropyranyl chloroformate . Table 1 presents the identification parameters for this compound.

Table 1. Chemical Identification Parameters of Oxan-4-yl Carbonochloridate

ParameterValue
IUPAC NameOxan-4-yl carbonochloridate
CAS Registry Number89641-80-5
Molecular FormulaC₆H₉ClO₃
Molecular Weight164.59 g/mol
SMILES NotationC1COCCC1OC(=O)Cl
InChIInChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
InChI KeyLXPXWKCKQMBYBS-UHFFFAOYSA-N
LogP1.54080

Structural Characteristics

The molecular structure of oxan-4-yl carbonochloridate features a tetrahydropyran (oxane) ring with a carbonochloridate group attached at the 4-position. The tetrahydropyran ring exists predominantly in a chair conformation, providing conformational stability to the molecule. The carbonochloridate group (-OC(O)Cl) contains an electrophilic carbonyl carbon that is highly reactive toward nucleophiles due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen.

The moderate LogP value of 1.54080 indicates a balance between hydrophilic and lipophilic properties , which influences its solubility in various solvents and reactivity patterns in different reaction media. This property is particularly relevant for its applications in organic synthesis where solvent compatibility is an important consideration.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of oxan-4-yl carbonochloridate typically follows established methods for preparing chloroformates. The most common approach involves the reaction of tetrahydropyran-4-ol with phosgene or phosgene equivalents under controlled conditions. This reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of tetrahydropyran-4-ol attacks the carbonyl carbon of phosgene, followed by elimination of hydrogen chloride.

The reaction can be represented by the following chemical equation:

Tetrahydropyran-4-ol + COCl₂ → Oxan-4-yl carbonochloridate + HCl

This synthesis typically requires anhydrous conditions and is often conducted at low temperatures in inert solvents such as dichloromethane or tetrahydrofuran to minimize side reactions and hydrolysis of the reactive intermediates.

Alternative Synthetic Approaches

Modern approaches to synthesizing oxan-4-yl carbonochloridate often employ safer alternatives to phosgene, such as triphosgene (bis(trichloromethyl) carbonate) or 4-nitrophenyl chloroformate. These reagents offer similar reactivity profiles with reduced hazards, making the synthesis more amenable to laboratory and industrial settings where safety considerations are paramount.

The starting material for these syntheses, (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9), is a commercially available compound that can be used as a precursor in related synthetic pathways . This compound features a hydroxymethyl group attached to the tetrahydropyran ring and can be oxidized to provide access to various tetrahydropyran-4-yl derivatives.

Reactivity Profile and Chemical Transformations

General Reactivity Patterns

Oxan-4-yl carbonochloridate exhibits characteristic reactivity patterns associated with carbonochloridate functional groups. The electrophilic carbonyl carbon readily undergoes nucleophilic substitution reactions with various nucleophiles. Key reactions include:

  • Alcoholysis: Reaction with alcohols produces carbonate esters through nucleophilic acyl substitution.

  • Aminolysis: Reaction with primary or secondary amines forms carbamates.

  • Hydrolysis: In the presence of water or under basic conditions, hydrolysis occurs to form tetrahydropyran-4-ol and carbon dioxide.

These reactions typically proceed through a tetrahedral intermediate formed by nucleophilic attack at the carbonyl carbon, followed by elimination of the chloride leaving group.

Applications in Synthetic Transformations

The utility of oxan-4-yl carbonochloridate in organic synthesis stems from its ability to introduce carbonyloxy groups into molecular structures under controlled conditions. The tetrahydropyran ring also serves as a protecting group for hydroxyl functionality, allowing for selective modification at other sites in complex molecules. This property is particularly valuable in multi-step syntheses where regioselective and chemoselective transformations are required.

Comparison studies between different activated esters have demonstrated the utility of similarly structured compounds in synthesis. For example, cholesteryl-4-nitrophenolate, an activated ester, has been used in the synthesis of cholesterol-doxorubicin conjugates, showcasing the potential of such compounds in preparing complex molecular structures with specific biological activities .

Specific Research Applications

Oxan-4-yl carbonochloridate has been utilized as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which have potential applications in oral treatments . The compound's controlled reactivity profile makes it valuable in pharmaceutical research where precise molecular modifications are essential for developing structure-activity relationships.

Table 2. Comparison of Properties Between Related Compounds

PropertyOxan-4-yl carbonochloridateCholesteryl chloroformate*Cholesteryl-4-nitrophenolate*
Molecular Weight164.59 g/mol449.115 g/mol551.765 g/mol
Functional GroupCarbonochloridateChloroformateActivated ester (nitrophenolate)
Primary ApplicationSynthetic intermediateProtecting groupConjugation reagent
ReactivityHigh toward nucleophilesHigh toward nucleophilesModerate, selective
StabilitySensitive to moistureSensitive to moistureRelatively stable

*Comparative data derived from research findings in related compounds

Spectroscopic and Analytical Characterization

Chromatographic Analysis

Chromatographic techniques provide valuable methods for analyzing the purity and reaction progress during synthesis of oxan-4-yl carbonochloridate. Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:5, v:v) as the mobile phase, similar to conditions used for related compounds, can be employed for rapid analysis .

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